3-(Hydroxymethyl)cyclopentanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

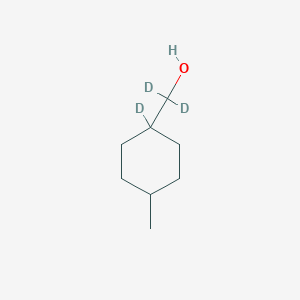

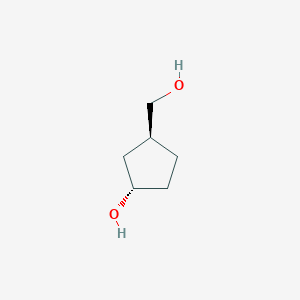

3-(Hydroxymethyl)cyclopentanol is a chemical compound with the molecular formula C6H12O2 and a molecular weight of 116.2 g/mol . It is derived from the fruits of Illicium verum and is typically found in an oil form .

Synthesis Analysis

The synthesis of 3-(Hydroxymethyl)cyclopentanol can be achieved through the hydrogenative rearrangement of biomass-derived furfurals . A novel and efficient Ru-Mo bimetallic catalyst has been proposed for this process . The result showed that an unprecedented rearrangement product selectivity of 89.1% to cyclopentanol was achieved under an optimized reaction condition over a 1%Ru−2.5%Mo/CNT catalyst reduced at 600°C .

Molecular Structure Analysis

The molecular structure of 3-(Hydroxymethyl)cyclopentanol consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . More detailed structural analysis may require specific computational chemistry tools or experimental techniques.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-(Hydroxymethyl)cyclopentanol from furfurals involve hydrogenation and rearrangement . Both the addition-esterification reaction and transesterification reaction were found to be exothermic .

Physical And Chemical Properties Analysis

The physical properties of 3-(Hydroxymethyl)cyclopentanol include a boiling point of 246.5±8.0 °C (Predicted) and a refractive index of 1.504 . The compound is an oil .

Wissenschaftliche Forschungsanwendungen

Biomass Conversion

3-(Hydroxymethyl)cyclopentanol (HCPO) can be produced from the hydrogenative ring-rearrangement of biomass-derived 5-(hydroxymethyl)furfural (HMF) in water . This process is part of the broader field of biomass conversion, which aims to transform renewable resources into valuable chemicals .

Green Chemistry

The production of HCPO from biomass aligns with the principles of green chemistry, which emphasizes the use of environmentally friendly processes. The transformation of biomass into HCPO represents a sustainable alternative to traditional petroleum-based methods .

Production of C5 Cyclic Compounds

HCPO is a C5 cyclic compound. The hydrogenative rearrangement of biomass-derived furfurals (furfural and HMF) to C5 cyclic compounds offers an expedient reaction route for acquiring oxygen-containing value-added chemicals .

Catalyst Development

The production of HCPO has stimulated research into the development of efficient bifunctional catalysts. These catalysts aim to establish mild reaction conditions for upgrading furfurals to cyclic compounds .

Building Block for New Materials

HCPO can serve as a unique building block for new materials derived from biomass . This opens up possibilities for the development of novel, sustainable materials.

Petrochemical Intermediate

Cyclopentanone (CPN) is a crucial petrochemical intermediate used for synthesizing a diverse range of compounds. The catalytic conversion of HMF to HCPO has been a subject of research to improve the scalability, selectivity, environmental footprint, and cost competitiveness of the process .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1S,3S)-3-(hydroxymethyl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-4-5-1-2-6(8)3-5/h5-8H,1-4H2/t5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAXTIFHKIGLEJ-WDSKDSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H]1CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxymethyl)cyclopentanol | |

Q & A

Q1: What makes 3-(hydroxymethyl)cyclopentanol a promising building block for new materials?

A1: 3-(Hydroxymethyl)cyclopentanol (HCPO) can be derived from biomass, specifically from the hydrogenative ring-rearrangement of 5-(hydroxymethyl)furfural (HMF) [, ]. This process offers a renewable alternative to traditional petroleum-based routes for synthesizing platform chemicals. HCPO's unique structure, featuring both a cyclopentanol ring and a hydroxymethyl group, makes it a versatile starting point for various chemical transformations and polymerization reactions.

Q2: What role do catalysts play in the synthesis of 3-(hydroxymethyl)cyclopentanol from biomass?

A2: Catalysts are crucial for the efficient conversion of HMF to HCPO. Research has shown that a combination of platinum on silica (Pt/SiO2) and lanthanoid oxides (LOx) effectively catalyzes this reaction in water []. Furthermore, the acidity of the reaction environment significantly impacts the ring-rearrangement process. Studies indicate that slightly acidic conditions (pH 5-7) with moderate Lewis acidity from the lanthanoid oxides are optimal for HCPO production [].

Q3: Can 3-(hydroxymethyl)cyclopentanol be used to synthesize more complex molecules?

A3: Yes, the chiral nature of 3-(hydroxymethyl)cyclopentanol makes it valuable in synthesizing chiral compounds. For example, researchers have successfully used (1S,3S)-(3-hydroxymethyl)cyclopentanol as a key intermediate in the synthesis of carbocyclic-ddA, a nucleoside analogue []. This synthesis highlights the potential of 3-(hydroxymethyl)cyclopentanol as a building block for pharmaceutical compounds and other valuable chiral molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1(1S)]-2,3-O-Cyclohexylidene-6-O-(phenylmethyl)-D-myo-inositol1-(4,7,7-Trimethyl-3-oxo-2-oxabicyclo](/img/no-structure.png)